molecular formula C20H14Cl2N2OS B11065962 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11065962
M. Wt: 401.3 g/mol
InChI Key: HYWHWCCTBRVMOA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core substituted with chlorophenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Substitution Reactions:

    Amidation: The amino group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products depend on the specific reactions. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for any biological activity of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[(4-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a different position of the chlorine atom.

    1-(3-bromophenyl)-3-[(3-bromophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Bromine atoms instead of chlorine.

    1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Furan ring instead of thiophene.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern and the presence of both chlorophenyl and thiophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14Cl2N2OS

Molecular Weight

401.3 g/mol

IUPAC Name

4-(3-chloroanilino)-1-(3-chlorophenyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C20H14Cl2N2OS/c21-13-4-1-6-15(10-13)23-17-12-18(19-8-3-9-26-19)24(20(17)25)16-7-2-5-14(22)11-16/h1-12,18,23H

InChI Key

HYWHWCCTBRVMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CS4

Origin of Product

United States

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